molecular formula C12H5F14P B14713931 Bis(heptafluoropropyl)(phenyl)phosphane CAS No. 20608-39-3

Bis(heptafluoropropyl)(phenyl)phosphane

Cat. No.: B14713931
CAS No.: 20608-39-3
M. Wt: 446.12 g/mol
InChI Key: BUFRJKRCCDDRQO-UHFFFAOYSA-N
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Description

Bis(heptafluoropropyl)(phenyl)phosphane: is a chemical compound that belongs to the class of tertiary phosphines. It is characterized by the presence of two heptafluoropropyl groups and one phenyl group attached to a phosphorus atom. This compound is known for its unique properties, including high thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(heptafluoropropyl)(phenyl)phosphane typically involves the reaction of heptafluoropropylmagnesium bromide with phenylphosphonous dichloride. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The general reaction scheme is as follows:

C6H5PCl2+2C3F7MgBrC6H5P(C3F7)2+2MgBrCl\text{C}_6\text{H}_5\text{PCl}_2 + 2 \text{C}_3\text{F}_7\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{P}(\text{C}_3\text{F}_7)_2 + 2 \text{MgBrCl} C6​H5​PCl2​+2C3​F7​MgBr→C6​H5​P(C3​F7​)2​+2MgBrCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Bis(heptafluoropropyl)(phenyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phenyl or heptafluoropropyl groups are replaced by other functional groups.

    Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halogens and organometallic compounds are used.

    Coordination: Transition metal salts and complexes are typical reagents.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Chemistry: Bis(heptafluoropropyl)(phenyl)phosphane is used as a ligand in organometallic chemistry, facilitating the formation of metal complexes that are used as catalysts in various chemical reactions.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of flame retardants, polymer additives, and as a stabilizer in high-temperature applications.

Mechanism of Action

The mechanism of action of bis(heptafluoropropyl)(phenyl)phosphane primarily involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The electron-donating properties of the phosphorus atom and the electron-withdrawing effects of the heptafluoropropyl groups enhance its stability and reactivity in various chemical environments.

Comparison with Similar Compounds

    Triphenylphosphine: Contains three phenyl groups attached to phosphorus.

    Tris(heptafluoropropyl)phosphine: Contains three heptafluoropropyl groups attached to phosphorus.

    Diphenyl(heptafluoropropyl)phosphine: Contains two phenyl groups and one heptafluoropropyl group attached to phosphorus.

Uniqueness: Bis(heptafluoropropyl)(phenyl)phosphane is unique due to the combination of one phenyl group and two heptafluoropropyl groups, providing a balance of stability and reactivity. This unique structure allows it to participate in a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

20608-39-3

Molecular Formula

C12H5F14P

Molecular Weight

446.12 g/mol

IUPAC Name

bis(1,1,2,2,3,3,3-heptafluoropropyl)-phenylphosphane

InChI

InChI=1S/C12H5F14P/c13-7(14,9(17,18)19)11(23,24)27(6-4-2-1-3-5-6)12(25,26)8(15,16)10(20,21)22/h1-5H

InChI Key

BUFRJKRCCDDRQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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